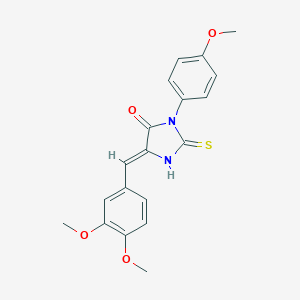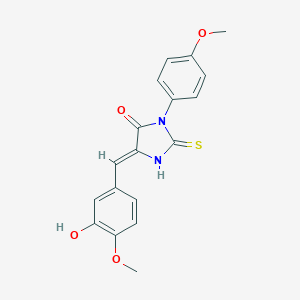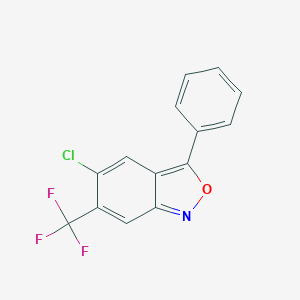
3-Phenyl-5-chloro-6-(trifluoromethyl)-2,1-benzisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-5-chloro-6-(trifluoromethyl)-2,1-benzisoxazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes and its potential as a therapeutic agent for various diseases. In
Mecanismo De Acción
The mechanism of action of 3-Phenyl-5-chloro-6-(trifluoromethyl)-2,1-benzisoxazole is complex and involves its ability to inhibit the activity of certain enzymes. Specifically, this compound has been shown to inhibit the activity of monoamine oxidase (MAO) and acetylcholinesterase (AChE), two enzymes that are involved in the progression of various diseases. By inhibiting the activity of these enzymes, 3-Phenyl-5-chloro-6-(trifluoromethyl)-2,1-benzisoxazole may be able to slow or even halt the progression of these diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Phenyl-5-chloro-6-(trifluoromethyl)-2,1-benzisoxazole are still being studied. However, it has been shown to have potent inhibitory effects on MAO and AChE, which are enzymes that play important roles in the regulation of neurotransmitters in the brain. This compound may also have other effects on the body, including anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Phenyl-5-chloro-6-(trifluoromethyl)-2,1-benzisoxazole in lab experiments is its potent inhibitory effects on MAO and AChE. This compound may be useful in studying the role of these enzymes in various diseases and in developing new treatments for these diseases. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are many potential future directions for research on 3-Phenyl-5-chloro-6-(trifluoromethyl)-2,1-benzisoxazole. One area of research that holds promise is the development of new therapeutic agents based on this compound. Researchers may also investigate the potential of this compound as a tool for studying the role of MAO and AChE in various diseases, as well as its potential as an anti-inflammatory or antioxidant agent. Additionally, future research may focus on improving the synthesis method of this compound to make it more efficient and cost-effective.
Métodos De Síntesis
The synthesis of 3-Phenyl-5-chloro-6-(trifluoromethyl)-2,1-benzisoxazole is a complex process that involves several steps. One of the most common methods for synthesizing this compound involves the reaction of 2-amino-5-chlorobenzoic acid with trifluoromethyl ketone and phenyl isocyanate. The resulting product is then treated with sodium hydroxide to produce the final compound.
Aplicaciones Científicas De Investigación
3-Phenyl-5-chloro-6-(trifluoromethyl)-2,1-benzisoxazole has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the activity of certain enzymes that are involved in the progression of these diseases, making it a potential target for drug development.
Propiedades
Nombre del producto |
3-Phenyl-5-chloro-6-(trifluoromethyl)-2,1-benzisoxazole |
|---|---|
Fórmula molecular |
C14H7ClF3NO |
Peso molecular |
297.66 g/mol |
Nombre IUPAC |
5-chloro-3-phenyl-6-(trifluoromethyl)-2,1-benzoxazole |
InChI |
InChI=1S/C14H7ClF3NO/c15-11-6-9-12(7-10(11)14(16,17)18)19-20-13(9)8-4-2-1-3-5-8/h1-7H |
Clave InChI |
KHHBKIZGQPRRPW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=C(C(=CC3=NO2)C(F)(F)F)Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=C(C(=CC3=NO2)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[5-(4-Hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B307011.png)
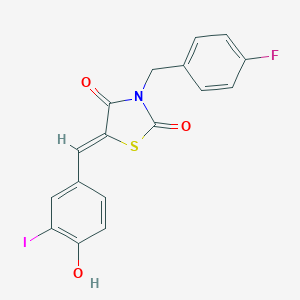
![4-{[5-(3,5-Dichloro-2-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B307013.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307014.png)

![3-({5-[5-Bromo-2-(carboxymethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B307017.png)
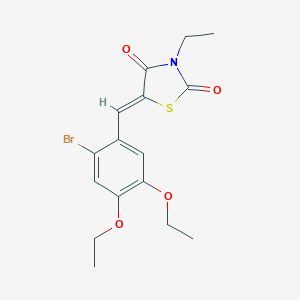
![3-{[5-(2,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B307019.png)


![3-{[5-(3-Bromo-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B307026.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B307031.png)
